molecular formula C16H10F2N2O3 B2616949 (2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide CAS No. 1327179-65-6

(2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

Cat. No.: B2616949
CAS No.: 1327179-65-6
M. Wt: 316.264
InChI Key: ZNCATKYDCYJSOX-SILNSSARSA-N
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Description

(2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is a synthetic organic compound characterized by the presence of a chromene ring, a hydroxyimino group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via an oximation reaction, where a suitable oxime-forming reagent, such as hydroxylamine, reacts with a carbonyl compound.

    Attachment of the Difluorophenyl Moiety: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a difluorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine derivative.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2,4-dichlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
  • (2Z)-N-(2,4-dibromophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
  • (2Z)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-(2,4-difluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-N-(2,4-difluorophenyl)-2-hydroxyiminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-10-5-6-13(12(18)8-10)19-15(21)11-7-9-3-1-2-4-14(9)23-16(11)20-22/h1-8,22H,(H,19,21)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCATKYDCYJSOX-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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